molecular formula C16H16BrNO2 B5722738 4-Bromonaphthyl piperidinecarboxylate

4-Bromonaphthyl piperidinecarboxylate

Cat. No.: B5722738
M. Wt: 334.21 g/mol
InChI Key: QPYTYJZTSXXRIK-UHFFFAOYSA-N
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Description

4-Bromonaphthyl piperidinecarboxylate is a piperidinecarboxylate ester derivative featuring a brominated naphthyl group. These compounds are characterized by a piperidine ring esterified with aromatic or substituted aromatic groups, which influence their physicochemical and biological properties .

The bromonaphthyl substituent likely enhances lipophilicity and electronic interactions, making it relevant for applications in targeted therapies or catalysis .

Properties

IUPAC Name

(4-bromonaphthalen-1-yl) piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-14-8-9-15(13-7-3-2-6-12(13)14)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYTYJZTSXXRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthyl piperidinecarboxylate typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromonaphthalene.

    Formation of Piperidinecarboxylate: The brominated naphthalene is then reacted with piperidine and a carboxylating agent such as carbon dioxide or phosgene to form the piperidinecarboxylate derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthyl piperidinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthyl piperidinecarboxylates.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

4-Bromonaphthyl piperidinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Bromonaphthyl piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical features of 4-bromonaphthyl piperidinecarboxylate analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties Reference
Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate C₁₄H₁₆BrNO₃ 326.19 4-Bromobenzoyl, methyl ester High lipophilicity; potential bioactivity
Benzyl 4-fluoropiperidine-1-carboxylate C₁₃H₁₆FNO₂ 237.27 Fluorine substituent, benzyl ester Enhanced electronic effects; improved metabolic stability
Methyl 4-hydroxypiperidine-3-carboxylate C₈H₁₅NO₃ 173.21 Hydroxyl group, methyl ester Polar; requires low-temperature storage (-20°C)
1,1-Dimethylpropyl 4-hydroxy-1-piperidinecarboxylate C₁₁H₂₁NO₃ 215.29 Hydroxyl, bulky tert-butyl ester Unclear safety profile; regulatory status unspecified
Key Observations:
  • Brominated vs.
  • Hydroxyl Group Impact : Methyl 4-hydroxypiperidine-3-carboxylate exhibits higher polarity due to the hydroxyl group, necessitating stringent storage conditions to prevent degradation .
  • Carborane Derivatives : highlights ortho-carborane-containing piperidinecarboxylates, where carbon-boron bond lengths (avg. 1.71 Å) influence conformational stability and reactivity compared to purely organic analogs .

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